Trans-2,3-dimethyl-2,3-dihydrobenzofuran
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Overview
Description
Trans-2,3-dimethyl-2,3-dihydrobenzofuran is a chemical compound belonging to the class of dihydrobenzofurans. This compound features a five-membered oxygen-containing ring fused to a benzene ring, with two methyl groups attached at the 2 and 3 positions. The “trans” configuration indicates that the two methyl groups are on opposite sides of the ring, giving the molecule a specific three-dimensional shape.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3-dimethyl-2,3-dihydrobenzofuran can be achieved through various methods. One common approach involves the intramolecular Michael addition of keto-enone substrates using a bifunctional tertiary amine-thiourea catalyst . This method allows for the diastereo- and enantioselective synthesis of the compound, achieving high yields and selectivity.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
Trans-2,3-dimethyl-2,3-dihydrobenzofuran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its fully saturated analogs.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce halogens, alkyl groups, or other functional groups.
Scientific Research Applications
Trans-2,3-dimethyl-2,3-dihydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound in studying reaction mechanisms.
Medicine: Some derivatives of dihydrobenzofurans have shown promise as therapeutic agents for various diseases.
Mechanism of Action
The mechanism of action of trans-2,3-dimethyl-2,3-dihydrobenzofuran depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved can vary based on the specific derivative and its intended use .
Comparison with Similar Compounds
Trans-2,3-dimethyl-2,3-dihydrobenzofuran can be compared with other similar compounds, such as:
2,3-dihydrobenzofuran: Lacks the methyl groups at the 2 and 3 positions, resulting in different chemical and biological properties.
2,2-dimethyl-2,3-dihydrobenzofuran: Has two methyl groups at the 2 position, leading to different steric and electronic effects.
Benzofuran: Lacks the saturated ring, resulting in different reactivity and applications.
The uniqueness of this compound lies in its specific substitution pattern and the resulting three-dimensional shape, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C10H12O |
---|---|
Molecular Weight |
148.20 g/mol |
IUPAC Name |
(2R,3S)-2,3-dimethyl-2,3-dihydro-1-benzofuran |
InChI |
InChI=1S/C10H12O/c1-7-8(2)11-10-6-4-3-5-9(7)10/h3-8H,1-2H3/t7-,8-/m1/s1 |
InChI Key |
XHMRRECSXXCOFJ-HTQZYQBOSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](OC2=CC=CC=C12)C |
Canonical SMILES |
CC1C(OC2=CC=CC=C12)C |
Origin of Product |
United States |
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